3-(3,5-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
“3,5-Dichlorobenzoyl chloride” is an important substrate in the syntheses of various benzamide derivatives . It’s used in the preparation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a herbicide, and (3,5-dichlorophenyl)(2-(4-methoxyphenyl)-5-methylbenzofuran-3-yl)methanone .
Synthesis Analysis
The synthesis of “3,5-Dichlorobenzoyl chloride” involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile .
Molecular Structure Analysis
The molecular formula of “3,5-Dichlorobenzoyl chloride” is Cl2C6H3COCl . The exact mass is 207.924948 g/mol .
Chemical Reactions Analysis
The reaction of “3,5-Dichlorobenzoyl chloride” with arylamine compounds in N,N’-dimethylformamide solution at 60 °C affords a series of dichlorobenzamide derivatives .
Physical and Chemical Properties Analysis
“3,5-Dichlorobenzoyl chloride” has a molecular weight of 209.5 g/mol . It’s a solid with a refractive index of n20/D 1.582 (lit.) and a boiling point of 135-137 °C/25 mmHg (lit.) .
Scientific Research Applications
1. Molecular Structure and Chemical Properties
The study of molecular structures and chemical properties of compounds related to 3-(3,5-Dichlorobenzoyl)-4-methylpyridine has been a subject of interest. For instance, the preparation and characterization of nonclassical tetraazaporphyrins, involving 4-methylpyridine, have shown unusual bonding systems and molecular structures (Kimura et al., 2011). Similarly, the study of hydrogen-bonded supramolecular associations in organic acid-base salts assembled from 2-amino-4-methylpyridine with various benzoic acids reveals intricate molecular structures and interactions (Khalib et al., 2014).
2. Synthesis and Applications in Chemistry
The synthesis of various compounds, including those related to this compound, has been extensively studied. For example, the synthesis and structural characterization of a novel 3-D complex [Co(Mepydc)(H2O)4]n·2.5nH2O, where Mepydc is 3-methylpyridine-2,5-dicarboxylic acid, demonstrates the complexity and potential applications of such compounds in materials science (Wang Ya-zhen, 2007).
3. Electrophoretic Separation and Analytical Chemistry
The optimization of pH in the electrophoretic separation of methylpyridines, including 4-methylpyridines, highlights the importance of these compounds in analytical chemistry, particularly in separation techniques (Wren, 1991).
4. Photochemical Reactions
Studies on the photochemical dimerization of aminopyridines and pyridones, which include methylpyridines, have revealed significant insights into the chemical behavior of these compounds under ultraviolet irradiation, contributing to the understanding of photochemical reactions in organic chemistry (Taylor & Kan, 1963).
Safety and Hazards
“3,5-Dichlorobenzoyl chloride” is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNKRKDDHUAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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